(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid
Description
Properties
IUPAC Name |
2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-8(2)13(15(21)22)19-14(20)11(24-16(19)23)7-12-17-9-5-3-4-6-10(9)18-12/h3-8,13,20H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIRCKNEDYWFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid represents a novel structure that combines elements from benzimidazole and thiazolidinone scaffolds. This article reviews its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various studies and data.
Chemical Structure
The compound can be described as having a thiazolidinone core with a benzimidazole moiety. The structural formula includes:
- Benzimidazole ring : A bicyclic structure known for its pharmacological significance.
- Thiazolidinone core : A five-membered ring containing sulfur and nitrogen, often associated with biological activity.
Biological Activity Overview
Recent studies have highlighted the potential biological activities of this compound, particularly in the following areas:
Anticancer Activity
-
Cell Proliferation Inhibition : Research indicates that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against lung cancer cell lines (A549, HCC827, NCI-H358) .
Cell Line IC50 (μM) A549 6.75 HCC827 6.26 NCI-H358 6.48 - Mechanism of Action : The compound is believed to induce apoptosis through mitochondrial pathways, increasing caspase activity and disrupting mitochondrial membrane potential . This suggests a mechanism involving programmed cell death, which is crucial for effective cancer treatment.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains:
- Testing Methodology : Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines.
- Results : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial potential .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antitumor Activity :
-
Antimicrobial Efficacy :
- Another study evaluated various derivatives for their ability to inhibit bacterial growth.
- Results indicated that certain modifications increased efficacy against Escherichia coli and Staphylococcus aureus, suggesting that the thiazolidinone framework contributes positively to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares the target compound with four structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Group Variations
Physicochemical and Spectroscopic Data
Key Differences and Trends
Substituent Effects :
- Fluorine substituents (e.g., in 6l and 9) enhance bioactivity by modulating electronic properties and lipophilicity.
- Carboxylic acid derivatives (target compound, 6l) generally exhibit better solubility than ester analogs (9), but esters may offer prolonged half-lives .
Spectral Data :
- IR spectra for acid-containing compounds (6l, target) show strong C=O stretches (~1730 cm⁻¹), whereas ester-containing analogs (9) display additional ester C=O peaks (~1680 cm⁻¹) .
Research Findings and Implications
- Anticancer Efficacy : The target compound’s benzo[d]imidazole scaffold shows comparable or superior activity to fluorinated analogs (6l, 9) in preliminary studies, though quantitative IC50 data are pending .
- Synthetic Accessibility : The target compound’s synthesis involves fewer steps than fluorinated derivatives (e.g., 9), which require multi-step functionalization of indole rings .
- Optimization Potential: Hybridizing features from 6l (fluorine) and the target compound (carboxylic acid) could yield analogs with enhanced potency and pharmacokinetic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
